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Abstract
Ceramides, a class of sphingolipids, have emerged from their structural role in cell membranes

to become recognized as critical bioactive molecules involved in a myriad of cellular processes.

Among the various ceramide species, C14 ceramide (N-myristoyl-sphingosine) is gaining

significant attention as a potential biomarker for a range of pathological conditions, most

notably metabolic diseases such as insulin resistance and type 2 diabetes, as well as

cardiovascular disease. This technical guide provides a comprehensive overview of the role of

C14 ceramide in disease, detailing its association with various pathologies, the signaling

pathways it modulates, and the experimental protocols for its quantification and the

assessment of related enzymatic activity. This document is intended to serve as a valuable

resource for researchers, scientists, and drug development professionals working to

understand and target ceramide-mediated disease processes.

C14 Ceramide and its Association with Disease
C14 ceramide is synthesized through the de novo pathway, primarily by the action of ceramide

synthase 5 (CerS5) and ceramide synthase 6 (CerS6), which utilize myristoyl-CoA as a

substrate.[1][2] Elevated levels of C14 ceramide have been consistently reported in various

disease states, suggesting its potential as a diagnostic or prognostic biomarker.
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In the context of metabolic disorders, C14 ceramide has been strongly implicated in the

pathogenesis of insulin resistance.[3][4] Studies have shown that obese individuals and

patients with type 2 diabetes exhibit increased plasma concentrations of C14 ceramide.[5][6]

This elevation is believed to contribute to the impairment of insulin signaling in key metabolic

tissues such as skeletal muscle, liver, and adipose tissue.[4] Exercise training, known to

improve insulin sensitivity, has been shown to reduce plasma C14:0 ceramide levels in obese

individuals and those with type 2 diabetes.[5]

Cardiovascular Disease
The role of C14 ceramide extends to cardiovascular pathologies.[7][8] Increased levels of C14
ceramide have been observed in cardiac tissue in animal models of diabetic cardiomyopathy.

[8] Furthermore, plasma levels of specific ceramides, including C14:0, are being investigated

as predictive biomarkers for major adverse cardiovascular events.[9][10][11] One study

identified a plasma signature of 11 ceramides, including C14:0, that was predictive of major

adverse cardiovascular events in patients with acute myocardial infarction.[9] However, another

recent study found that a higher plasma concentration of C14.0 was notably present in a group

of diabetic patients without microvascular disease, suggesting a complex role that may depend

on the specific patient population and disease context.[2][12][13]

Other Diseases
Emerging evidence suggests the involvement of C14 ceramide in other conditions. For

instance, elevated levels of C14-ceramide have been linked to inflammatory bowel disease by

inducing chronic endoplasmic reticulum (ER) stress.[14] In the context of cancer, the p53 tumor

suppressor has been shown to induce the accumulation of C14 and C16 ceramides, which can

lead to antiproliferative effects like growth arrest or apoptosis.[6][15]

Quantitative Data on C14 Ceramide Levels in
Disease
The following tables summarize quantitative data from various studies, highlighting the

differences in C14 ceramide levels between healthy controls and individuals with specific

diseases.

Table 1: Plasma C14:0 Ceramide Levels in Metabolic Diseases
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Disease
State

Patient
Group

C14:0
Ceramide
Concentr
ation
(Mean ±
SEM/SD)

Control
Group

C14:0
Ceramide
Concentr
ation
(Mean ±
SEM/SD)

Fold
Change/S
ignificanc
e

Referenc
e

Obesity

and Type 2

Diabetes

Obese

NGT and

T2D

Baseline

levels

elevated

compared

to lean

controls

Lean

Healthy

Controls

Not

specified in

abstract

Exercise

interventio

n

significantl

y reduced

C14:0

levels

(P<0.05)

[5]

Obesity

Obese

non-

diabetic

Elevated

levels

Lean non-

diabetic

Not

specified

Significant

increase
[6]

Type 2

Diabetes in

Women

T2D

Females

Significantl

y elevated

NGT

Females

Not

specified
p < 0.05 [16]

NGT: Normal Glucose Tolerance, T2D: Type 2 Diabetes. Data is often presented as relative

changes or within the context of multiple ceramide species.

Table 2: C14 Ceramide in Cardiovascular Disease Contexts
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Condition Tissue/Fluid Observation Significance Reference

Diabetic

Cardiomyopathy

(mice)

Cardiac Tissue

Higher levels in

mice on a milk

fat-based high-

fat diet

Associated with

faster

development of

cardiac

dysfunction

[8]

Acute Myocardial

Infarction
Plasma

Part of a 12-

ceramide

signature

predictive of

MACCE

Predictive of 12-

month

cardiovascular

death, MI, and

stroke

[9]

Diabetes without

Microvascular

Disease

Plasma
Notably higher

concentration
p < 0.001 [2][12][13]

Heart Failure Serum

Increased after

myocardial

unloading and

improvement of

LV function

Suggests a

dynamic

regulation in

response to

cardiac function

changes

[9]

MACCE: Major Adverse Cardiovascular and Cerebrovascular Events, MI: Myocardial Infarction,

LV: Left Ventricular.

Signaling Pathways Involving C14 Ceramide
C14 ceramide exerts its biological effects by modulating several key signaling pathways,

primarily impacting insulin signaling and cellular stress responses.

Ceramide De Novo Synthesis Pathway
The synthesis of C14 ceramide begins with the condensation of serine and palmitoyl-CoA, a

reaction catalyzed by serine palmitoyltransferase (SPT).[17] Through a series of enzymatic

steps, this leads to the formation of a sphingoid base, which is then acylated by CerS5 or
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CerS6 with myristoyl-CoA to form C14-dihydroceramide.[1][2] A final desaturation step

produces C14 ceramide.[18]

Serine + Palmitoyl-CoA 3-KetosphinganineSPT Sphinganine3-KSR C14-Dihydroceramide

CerS5/6
+ Myristoyl-CoA C14 CeramideDEGS1

Click to download full resolution via product page

Figure 1. De novo synthesis pathway of C14 Ceramide.

Inhibition of Insulin Signaling
C14 ceramide contributes to insulin resistance by interfering with the canonical insulin

signaling cascade. One of the primary mechanisms involves the activation of protein

phosphatase 2A (PP2A).[4][19] Activated PP2A can dephosphorylate and inactivate Akt/PKB, a

crucial kinase downstream of the insulin receptor that is responsible for mediating most of

insulin's metabolic effects, including glucose uptake.[4][20]

Another mechanism involves the activation of atypical protein kinase C zeta (PKCζ).[4][21]

Ceramide can recruit and activate PKCζ, which can then phosphorylate and inhibit Akt, further

dampening the insulin signal.[21][22][23]
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Figure 2. C14 Ceramide-mediated inhibition of insulin signaling.
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Experimental Protocols
Accurate quantification of C14 ceramide and assessment of related enzyme activities are

crucial for research in this field. The following sections provide detailed methodologies for key

experiments.

Quantification of C14 Ceramide in Plasma by LC-MS/MS
This protocol describes a general workflow for the quantification of C14 ceramide from plasma

samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Lipid Extraction

Sample Preparation: Thaw frozen plasma samples on ice.

Internal Standard Spiking: To 10-50 µL of plasma, add a known amount of an appropriate

internal standard (e.g., C17:0 ceramide).

Solvent Extraction (Methanol/MTBE Method):

Add 400 µL of ice-cold methanol to the plasma sample.

Add 500 µL of methyl-tert-butyl ether (MTBE).

Vortex for 10 seconds and sonicate for 1 hour.

Induce phase separation by adding 500 µL of water.

Centrifuge at 10,000 x g for 10 minutes.

Collect the upper organic phase containing the lipids.[24]

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute

the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1,

v/v).[1]
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Figure 3. Workflow for lipid extraction from plasma.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b014002?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.1.2. LC-MS/MS Analysis

Chromatographic Separation:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and

0.1% formic acid.[25]

Gradient: A suitable gradient to separate C14 ceramide from other lipid species.

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Detection:

Ionization Mode: Positive electrospray ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transition for C14:0 Ceramide: m/z 510.5 → 264.4.[26]

MRM Transition for C17:0 Ceramide (Internal Standard): m/z 552.6 → 264.4.[26]

Quantification: Create a standard curve using known concentrations of C14 ceramide. The

concentration in the unknown samples is determined by comparing the peak area ratio of the

analyte to the internal standard against the standard curve.

Ceramide Synthase (CerS) Activity Assay
This protocol describes a fluorescent assay to measure the activity of ceramide synthases,

which can be adapted to specifically assess the synthesis of C14 ceramide.

4.2.1. Preparation of Cell/Tissue Homogenates
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Homogenize cells or tissues in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM

MgCl2, 0.5 mM DTT) containing protease inhibitors.

Determine the protein concentration of the homogenate using a standard method (e.g., BCA

assay).

4.2.2. In Vitro Reaction

Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing:

20 mM HEPES, pH 7.4

25 mM KCl

2 mM MgCl2

0.5 mM DTT

0.1% (w/v) fatty acid-free BSA

10 µM NBD-sphinganine (fluorescent substrate)

50 µM Myristoyl-CoA (for C14 ceramide synthesis)

Initiate Reaction: Add 50 µg of homogenate protein to the reaction mixture to a final volume

of 100 µL.

Incubation: Incubate with shaking at 37°C for 30-120 minutes.

Terminate Reaction: Stop the reaction by adding chloroform:methanol (1:2, v/v).

4.2.3. Lipid Extraction and Analysis

Perform lipid extraction as described in section 4.1.1.

Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-C14-

dihydroceramide) using either Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC) with a fluorescence detector.[12][27][28]
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Quantify the fluorescent product to determine CerS activity.

Conclusion and Future Perspectives
C14 ceramide is a promising biomarker that is increasingly implicated in the pathophysiology

of metabolic and cardiovascular diseases. Its elevated levels in these conditions and its direct

involvement in key signaling pathways, such as insulin signaling, underscore its potential

clinical utility. The methodologies for its quantification are well-established, allowing for its

reliable measurement in research and clinical settings.

Future research should focus on large-scale clinical validation of C14 ceramide as a predictive

biomarker for disease risk and progression. Furthermore, elucidating the specific roles of

CerS5 and CerS6 in different tissues and disease states could pave the way for the

development of targeted therapeutic strategies aimed at modulating C14 ceramide levels for

the treatment of metabolic and cardiovascular disorders. The continued investigation of C14
ceramide and its associated pathways holds significant promise for advancing our

understanding of disease mechanisms and for the development of novel diagnostic and

therapeutic approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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